molecular formula C9H6Cl2N4O B3728248 2,6-dichloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol

2,6-dichloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol

Cat. No. B3728248
M. Wt: 257.07 g/mol
InChI Key: JBWLOGQUGFCCAH-LZWSPWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their chemopreventive and chemotherapeutic effects on cancer . They are also used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .


Synthesis Analysis

1,2,4-Triazoles can be synthesized using various aryl aldehydes and ketones . The parent 1H-1,2,4-triazole is a white powder solid, very soluble in water and also soluble in organic solvents .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles allows them to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions. For example, 6-mercapto-1,2,4-triazolothiadiazoles were synthesized upon reaction with CS2 in pyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary depending on the specific compound. For example, the parent 1H-1,2,4-triazole is a white powder solid, very soluble in water and also soluble in organic solvents .

Mechanism of Action

While the specific mechanism of action for “2,6-dichloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol” is not available, 1,2,4-triazoles are known to have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Safety and Hazards

The safety and hazards of 1,2,4-triazoles can vary depending on the specific compound. Some may have potential hepatotoxicity and hormonal problems .

properties

IUPAC Name

2,6-dichloro-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O/c10-7-1-6(2-8(11)9(7)16)3-14-15-4-12-13-5-15/h1-5,16H/b14-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWLOGQUGFCCAH-LZWSPWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C=NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Cl)O)Cl)/C=N/N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dichloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol
Reactant of Route 2
2,6-dichloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol
Reactant of Route 3
2,6-dichloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol
Reactant of Route 4
Reactant of Route 4
2,6-dichloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol
Reactant of Route 5
Reactant of Route 5
2,6-dichloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol
Reactant of Route 6
2,6-dichloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.